methanone CAS No. 648929-20-8](/img/structure/B12604282.png)
[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl](1,3-thiazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropyloxy group, a difluoromethoxy group, and a thiazolyl methanone moiety
准备方法
The synthesis of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Cyclopropyloxy Group: This step involves the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropyloxy group.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Final Coupling: The final step involves coupling the cyclopropyloxy and difluoromethoxy substituted phenyl ring with the thiazolyl methanone moiety using a coupling reagent such as a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction.
科学研究应用
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
相似化合物的比较
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone can be compared with similar compounds such as:
3-(Cyclopropyloxy)-4-(trifluoromethoxy)phenylmethanone: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
3-(Cyclopropyloxy)-4-(methoxy)phenylmethanone: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions.
3-(Cyclopropyloxy)-4-(chloromethoxy)phenylmethanone: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
The uniqueness of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
648929-20-8 |
|---|---|
分子式 |
C14H11F2NO3S |
分子量 |
311.31 g/mol |
IUPAC 名称 |
[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)20-10-4-1-8(7-11(10)19-9-2-3-9)12(18)13-17-5-6-21-13/h1,4-7,9,14H,2-3H2 |
InChI 键 |
IYZPWGMIISJDTP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)C3=NC=CS3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
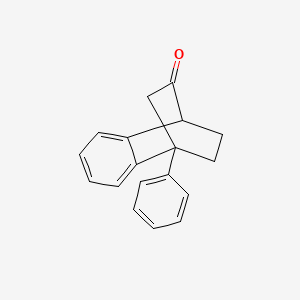
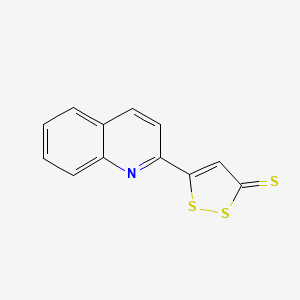
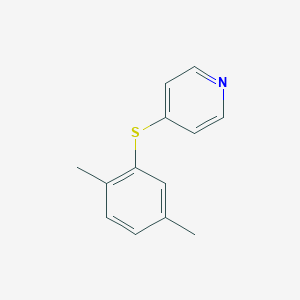


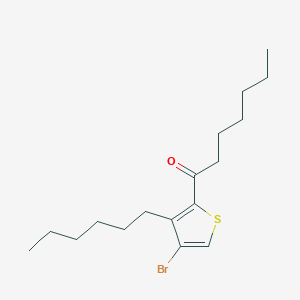
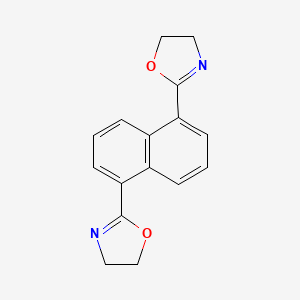
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
